molecular formula C9H8F2O2 B13549684 2-(3-(Difluoromethoxy)phenyl)acetaldehyde

2-(3-(Difluoromethoxy)phenyl)acetaldehyde

Cat. No.: B13549684
M. Wt: 186.15 g/mol
InChI Key: DMEIIRHCSYDORN-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethoxy)phenyl)acetaldehyde is an organic compound with the molecular formula C9H8F2O2. It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(difluoromethoxy)benzene with a suitable aldehyde precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethoxy)phenyl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(Difluoromethoxy)phenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethoxy)phenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The presence of the difluoromethoxy group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Difluoromethoxy)phenyl)acetaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

2-[3-(difluoromethoxy)phenyl]acetaldehyde

InChI

InChI=1S/C9H8F2O2/c10-9(11)13-8-3-1-2-7(6-8)4-5-12/h1-3,5-6,9H,4H2

InChI Key

DMEIIRHCSYDORN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)CC=O

Origin of Product

United States

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